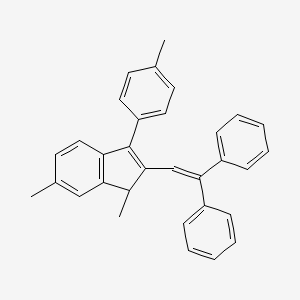![molecular formula C19H34O3 B14193013 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane CAS No. 832726-48-4](/img/structure/B14193013.png)
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane is a synthetic organic compound characterized by its unique structural features It contains an oxane ring substituted with a long undecyl chain that is further functionalized with a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane typically involves a multi-step process. One common method starts with the preparation of 11-bromo-1-undecanol, which is then reacted with propargyl alcohol in the presence of a base to form 11-(prop-2-yn-1-yloxy)undecanol. This intermediate is subsequently reacted with tetrahydropyran (THP) under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar in structure but contains a naphthalene ring instead of an oxane ring.
11-(Prop-2-yn-1-yloxy)undecanol: An intermediate in the synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane.
Uniqueness
This compound is unique due to its combination of an oxane ring with a long undecyl chain and a prop-2-yn-1-yloxy group
Propiedades
Número CAS |
832726-48-4 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-(11-prop-2-ynoxyundecoxy)oxane |
InChI |
InChI=1S/C19H34O3/c1-2-15-20-16-11-8-6-4-3-5-7-9-12-17-21-19-14-10-13-18-22-19/h1,19H,3-18H2 |
Clave InChI |
RHIGCWZGOTYUGO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)

![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)

![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)


![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
